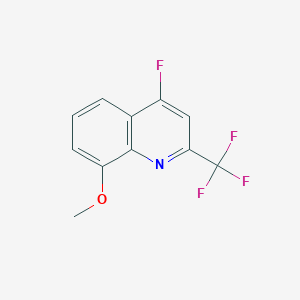
4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline
Overview
Description
4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C11H7F4NO . It has a molecular weight of 245.17 . This compound is used for proteomics research .
Synthesis Analysis
The synthesis of fluorinated quinolines, such as 4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline, involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular structure of 4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline is based on the quinoline ring system, which is widespread in nature . The quinoline skeleton has been used for a long time as a basic structure for the search of synthetic antimalarial drugs .Chemical Reactions Analysis
The chemistry of fluorinated quinolines involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Physical And Chemical Properties Analysis
4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline has a molecular weight of 245.17 . The molecular formula is C11H7F4NO . Further physical and chemical properties are not explicitly mentioned in the available literature.Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline, focusing on six unique fields:
Antibacterial Agents
4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline has shown significant potential as an antibacterial agent. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity, making it effective against a broad spectrum of bacterial pathogens. This compound can disrupt bacterial cell wall synthesis and inhibit essential bacterial enzymes, leading to its application in developing new antibacterial drugs .
Antimalarial Drugs
Quinoline derivatives, including 4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline, have been extensively studied for their antimalarial properties. These compounds can interfere with the parasite’s heme detoxification process, which is crucial for its survival. This makes them valuable in the treatment and prevention of malaria, especially in regions where resistance to traditional antimalarial drugs is prevalent .
Antineoplastic Agents
Research has indicated that 4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline exhibits antineoplastic (anti-cancer) properties. It can inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms. This compound is being explored for its potential use in chemotherapy, particularly for cancers that are resistant to conventional treatments .
Enzyme Inhibitors
This quinoline derivative is also being investigated as an enzyme inhibitor. It can bind to specific enzymes and inhibit their activity, which is crucial in various biochemical pathways. This property is particularly useful in the development of drugs for diseases where enzyme dysregulation is a factor, such as certain metabolic disorders and cancers .
Agricultural Chemicals
In agriculture, 4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline is used as a component in pesticides and herbicides. Its ability to disrupt the biological processes of pests and weeds makes it an effective tool for protecting crops and enhancing agricultural productivity. The compound’s stability and potency contribute to its effectiveness in this field .
Material Science
The unique chemical properties of 4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline make it valuable in material science. It is used in the synthesis of advanced materials, including liquid crystals and organic semiconductors. These materials have applications in electronic devices, such as displays and sensors, due to their excellent electrical and optical properties .
Mechanism of Action
Target of Action
Fluorinated quinolines often target various enzymes, inhibiting their function . They have been used in the development of synthetic antimalarial drugs and antineoplastic drugs .
Mode of Action
The interaction of fluorinated quinolines with their targets often involves the inhibition of enzyme activity, which can lead to antibacterial, antineoplastic, and antiviral activities .
Biochemical Pathways
The exact biochemical pathways affected by fluorinated quinolines can vary depending on the specific compound and its targets. They often involve pathways related to the function of the enzymes they inhibit .
Result of Action
The molecular and cellular effects of fluorinated quinolines’ action can include the inhibition of certain enzymes, leading to antibacterial, antineoplastic, and antiviral effects .
properties
IUPAC Name |
4-fluoro-8-methoxy-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F4NO/c1-17-8-4-2-3-6-7(12)5-9(11(13,14)15)16-10(6)8/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFABMOFKWHRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(C=C2F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-8-methoxy-2-(trifluoromethyl)quinoline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



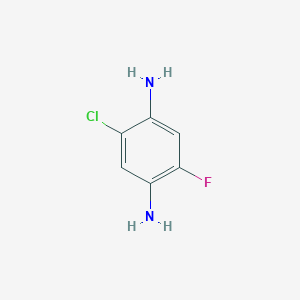
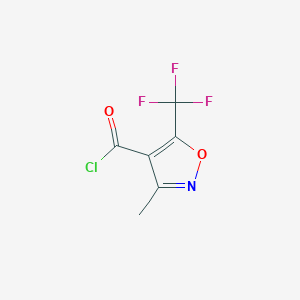
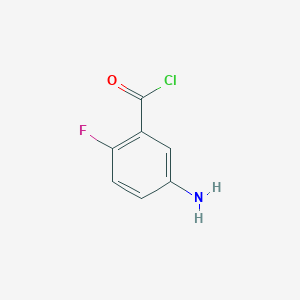

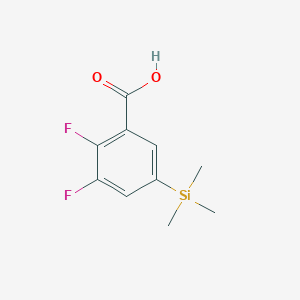
![4-[(4-Bromophenyl)amino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B3042156.png)
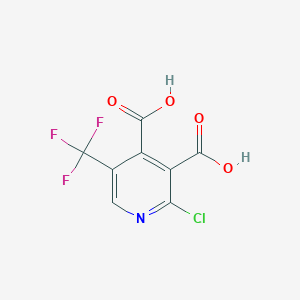
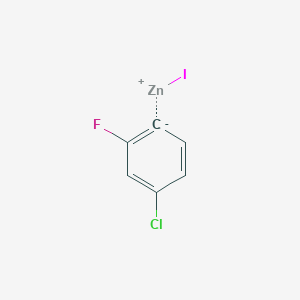

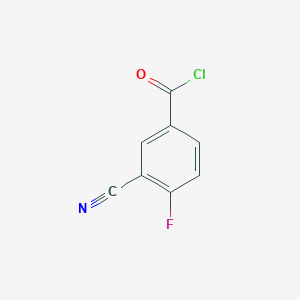
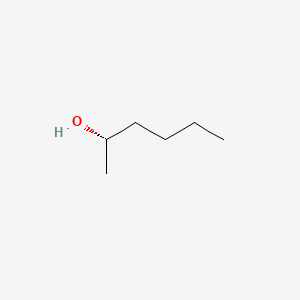
![2-Amino-1,3,5-triazino[1,2-a]benzimidazol-4(3H)-one](/img/structure/B3042164.png)

![1-[4-(Benzyloxy)-2-hydroxy-3-methoxyphenyl]ethan-1-one](/img/structure/B3042170.png)